1-Benzylpiperidin-2-one
Overview
Description
1-Benzylpiperidin-2-one is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radiosynthesis and Evaluation in PET Imaging
1-Benzylpiperidin-2-one derivatives, such as 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-one, have been studied for their potential in positron emission tomography (PET) imaging. These derivatives can act as selective antagonists for specific subtypes of NMDA receptors, important in neuroscience research. However, studies have indicated limitations in brain penetration and specific binding in PET imaging applications (Roger et al., 2003).
Alzheimer's Disease Treatment Research
N-Benzylpiperidine derivatives have been investigated for their potential in treating Alzheimer's Disease. These compounds can act as potent and selective inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's. Some derivatives have shown promising results in both in vitro and in vivo models, suggesting their potential use in treating cognitive impairments (Villalobos et al., 1994).
Melanin-Concentrating Hormone Receptor Antagonists
Research has been conducted on benzylpiperidine derivatives as melanin-concentrating hormone receptor R1 antagonists. These studies, using high-throughput synthesis methods, have led to the development of compounds with significantly improved biological activity. This research is relevant for understanding metabolic and obesity-related disorders (Su et al., 2005).
Synthesis Applications
This compound has been used in various synthetic applications. For instance, it has been involved in the synthesis of tetrahydropyrido[4,3-d]pyrimidine derivatives, highlighting its versatility as a building block in organic chemistry (Herrera et al., 2006).
Anti-Inflammatory Activity
Studies have been conducted on the anti-inflammatory properties of 4-benzylpiperidine. These studies, using in vitro models, have revealed its potential in inhibiting protein denaturation and proteinase activity, indicating its possible use in developing new anti-inflammatory drugs (Jayashree et al., 2016).
Safety and Hazards
Future Directions
Piperidine-containing compounds, such as 1-Benzylpiperidin-2-one, play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating a strong interest in this field . Therefore, the development of new synthesis methods and the discovery of new biological applications for these compounds are likely to be key areas of future research .
Biochemical Analysis
Biochemical Properties
1-Benzylpiperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft. This interaction is crucial for studying the effects of acetylcholine on neural signaling and cognitive functions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of acetylcholinesterase. This modulation leads to altered levels of acetylcholine, which can impact synaptic transmission and neural communication. Additionally, this compound has been observed to affect gene expression and cellular metabolism, potentially altering the expression of genes involved in neurotransmitter synthesis and degradation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This inhibition results in increased acetylcholine levels, enhancing cholinergic signaling. Furthermore, this compound may interact with other proteins and enzymes, influencing their activity and contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in persistent changes in neural signaling and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits mild inhibitory effects on acetylcholinesterase, leading to moderate increases in acetylcholine levels. At higher doses, significant inhibition of the enzyme is observed, resulting in pronounced cholinergic effects. Toxicity studies have shown that excessively high doses of this compound can lead to adverse effects, including neurotoxicity and disruptions in normal cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of this compound, leading to the formation of more polar metabolites that are readily excreted from the body. The compound’s metabolism also involves conjugation reactions, where it is linked to endogenous molecules like glucuronic acid, further enhancing its solubility and excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in target tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum. Its activity and function are influenced by its localization, as it interacts with enzymes and proteins within these compartments. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific subcellular locations, thereby modulating its biochemical effects .
Properties
IUPAC Name |
1-benzylpiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEGMEBCXGDFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409117 | |
Record name | 1-benzylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4783-65-7 | |
Record name | 1-benzylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-2-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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